

UNP-6457: A Potent and Neutral Inhibitor of the MDM2-p53 Interaction

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For Immediate Release

A recent study has detailed the discovery and characterization of **UNP-6457**, a novel, neutral nonapeptide that potently inhibits the protein-protein interaction between MDM2 and the tumor suppressor p53. This macrocyclic peptide, identified through DNA-encoded library technology, demonstrates significant promise as a lead compound for the development of therapeutics targeting cancers with wild-type p53. The on-target effect of **UNP-6457** is the disruption of the MDM2-p53 complex, a key interaction in cancer pathogenesis.

Comparative Analysis of MDM2-p53 Inhibitors

UNP-6457 exhibits high potency in inhibiting the MDM2-p53 interaction, with a half-maximal inhibitory concentration (IC50) of 8.9 nM.[1][2][3] This positions it favorably against other well-characterized small molecule inhibitors of the same target. The following table provides a quantitative comparison of **UNP-6457** with other notable MDM2-p53 inhibitors.



Compound	Туре	Potency (IC50/Ki)	Reference
UNP-6457	Macrocyclic Peptide	8.9 nM (IC50)	[1][2][3]
Nutlin-3a	Small Molecule (cis- imidazoline)	90 nM (IC50)	
MI-219	Small Molecule (spiro- oxindole)	~5.7 nM (Ki)	
AMG 232	Small Molecule (piperidone)	0.6 nM (Ki)	_
RG7112	Small Molecule (cis- imidazoline)	18 nM (IC50)	_

On-Target Effects Confirmed by Robust Experimental Data

The primary on-target effect of **UNP-6457** is its direct binding to MDM2, thereby preventing the subsequent ubiquitination and degradation of p53. This mechanism was elucidated through a series of rigorous biochemical and structural biology experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

A TR-FRET assay was employed to quantify the inhibitory activity of **UNP-6457** on the MDM2-p53 interaction. This highly sensitive assay measures the proximity of two molecules labeled with fluorescent dyes. A decrease in the FRET signal upon the addition of **UNP-6457** indicates the disruption of the MDM2-p53 complex.

Experimental Protocol: TR-FRET Assay

- Reagents:
 - Recombinant human MDM2 protein
 - Biotinylated p53-derived peptide



- Europium cryptate-labeled streptavidin (donor fluorophore)
- XL665-labeled anti-tag antibody specific for MDM2 (acceptor fluorophore)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
- UNP-6457 and control compounds

Procedure:

- A solution containing MDM2 and the biotinylated p53 peptide is prepared in the assay buffer.
- Serial dilutions of UNP-6457 or control compounds are added to the wells of a microplate.
- The MDM2/p53 peptide mixture is then added to the wells.
- Following a brief incubation period, the europium-labeled streptavidin and XL665-labeled antibody are added.
- The plate is incubated in the dark to allow for complex formation and stabilization of the FRET signal.
- The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements, with excitation at 320 nm and emission at 620 nm and 665 nm.

Data Analysis:

- The ratio of the emission at 665 nm to that at 620 nm is calculated.
- The percent inhibition is determined by comparing the signal in the presence of the inhibitor to the signal in the absence of the inhibitor.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.





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Figure 1. Workflow of the TR-FRET assay to measure **UNP-6457** inhibition of the MDM2-p53 interaction.

X-ray Crystallography

The precise binding mode of **UNP-6457** to MDM2 was determined by X-ray crystallography. The co-crystal structure revealed that **UNP-6457** binds to the p53-binding pocket of MDM2, mimicking the key interactions of the native p53 protein.

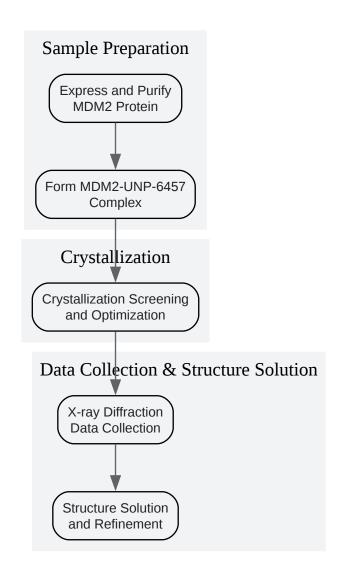
Experimental Protocol: X-ray Crystallography

- Protein Expression and Purification:
 - The N-terminal domain of human MDM2 (e.g., residues 17-125) is expressed in E. coli as a fusion protein (e.g., with a GST or His-tag).
 - The protein is purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.
- Complex Formation and Crystallization:
 - Purified MDM2 is incubated with a molar excess of UNP-6457 to ensure saturation of the binding site.
 - The MDM2-UNP-6457 complex is concentrated.



- Crystallization screening is performed using various commercially available screens and a vapor diffusion method (hanging or sitting drop).
- Crystallization conditions (e.g., precipitant, pH, temperature) are optimized to obtain diffraction-quality crystals.
- Data Collection and Structure Determination:
 - o Crystals are cryo-protected and flash-cooled in liquid nitrogen.
 - X-ray diffraction data are collected at a synchrotron source.
 - The data are processed, and the structure is solved by molecular replacement using a known MDM2 structure as a search model.
 - The model of the MDM2-**UNP-6457** complex is built and refined.





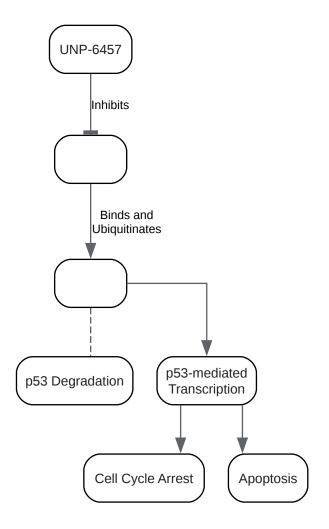
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Figure 2. General workflow for determining the co-crystal structure of the MDM2-**UNP-6457** complex.

Signaling Pathway Perturbation

By inhibiting the MDM2-p53 interaction, **UNP-6457** effectively stabilizes p53, allowing it to accumulate in the nucleus and activate its downstream target genes. This leads to the induction of cell cycle arrest and apoptosis in cancer cells with wild-type p53.





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Figure 3. UNP-6457 inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.

Conclusion

The comprehensive experimental data confirms the on-target effects of **UNP-6457** as a potent and specific inhibitor of the MDM2-p53 interaction. Its high potency, coupled with its neutral charge, makes it a compelling candidate for further preclinical development. The detailed methodologies provided herein offer a framework for the continued investigation and comparison of novel MDM2-p53 inhibitors.



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